molecular formula C41H64N8O14 B13829562 Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe

Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe

Cat. No.: B13829562
M. Wt: 893.0 g/mol
InChI Key: NIOCOJFPGCXNKL-VZXRQOAXSA-N
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Description

Active Site Interactions and Catalytic Disruption

OM99-2 features a hydroxyethylene isostere that replaces the scissile peptide bond of the natural substrate, enabling it to mimic the transition state during proteolysis. The inhibitor’s hydroxyl group forms hydrogen bonds with the catalytic aspartates (Asp32 and Asp228) of BACE1, disrupting the water-mediated hydrogen bonding network essential for substrate hydrolysis. Structural studies reveal that OM99-2 occupies the substrate-binding cleft between BACE1’s N-terminal and C-terminal lobes, with its leucine and valine residues engaging hydrophobic pockets (S1 and S3 subsites).

Table 1: Key Interactions Between OM99-2 and BACE1 Active Site

Inhibitor Residue BACE1 Interaction Site Interaction Type
Hydroxyethylene Asp32/Asp228 Hydrogen bonding
Leucine (P1) Tyr71/Phe108 Hydrophobic
Valine (P3) S3 subsite Hydrophobic

The pro-domain of BACE1, which typically occludes the active site in its immature form, is displaced upon OM99-2 binding, allowing full access to the catalytic pocket. This displacement stabilizes the enzyme in a closed conformation, rendering it inactive.

Properties

Molecular Formula

C41H64N8O14

Molecular Weight

893.0 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,5R,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27-,28+,29+,30-,34+/m1/s1

InChI Key

NIOCOJFPGCXNKL-VZXRQOAXSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Overview

The synthesis of Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe is primarily achieved through solid-phase peptide synthesis (SPPS) . This method allows for the sequential assembly of amino acids on a solid resin, facilitating purification and enabling the incorporation of complex and stereochemically defined amino acid residues.

Solid-Phase Peptide Synthesis (SPPS)

Key steps in SPPS for this compound:

  • Resin selection: A suitable resin (e.g., Wang or Rink amide resin) is chosen based on the desired C-terminal functionality (acid or amide).
  • Amino acid coupling: Protected amino acids are sequentially coupled using activating agents such as HBTU, HATU, or DIC in the presence of bases like DIPEA.
  • Side chain protection: Amino acid side chains are protected with groups stable under the coupling and cleavage conditions (e.g., t-butyl, Boc, or Trt groups).
  • Incorporation of the (2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl residue: This non-standard amino acid is synthesized or obtained commercially with appropriate protecting groups and coupled like standard amino acids, ensuring stereochemical integrity.
  • Deprotection and cleavage: After chain assembly, the peptide is cleaved from the resin and side chain protecting groups removed using trifluoroacetic acid (TFA)-based cleavage cocktails.
  • Purification: The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Synthesis of the Non-Standard Amino Acid Side Chain

The (2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl moiety is a key structural feature requiring stereoselective synthesis. Typical approaches include:

  • Chiral pool synthesis: Starting from naturally occurring chiral building blocks (e.g., amino acids or hydroxy acids) to ensure correct stereochemistry.
  • Asymmetric synthesis: Employing chiral catalysts or auxiliaries to introduce the amino and hydroxy groups with defined stereochemistry.
  • Functional group transformations: Sequential protection, oxidation, reduction, and amination steps to install the hydroxy and amino groups at the correct positions.
  • Final coupling: The synthesized side chain is converted into an activated form (e.g., as an N-protected amino acid derivative) for incorporation into the peptide chain during SPPS.

Experimental Data and Optimization

Typical Reaction Conditions

Step Reagents/Conditions Notes
Amino acid coupling HBTU/HATU, DIPEA, DMF 1-2 h per coupling; double coupling for difficult residues
Side chain protection Boc, tBu, Trt groups Stable during coupling; removed by TFA
Cleavage from resin TFA/TIS/water (95:2.5:2.5) 2-3 h at room temperature
Purification Preparative RP-HPLC Gradient elution with acetonitrile/water + 0.1% TFA

Yields and Purity

  • Overall yields for the full hexapeptide typically range from 30% to 50% after purification, depending on scale and optimization of coupling steps.
  • Purity is generally >95% as confirmed by analytical HPLC and mass spectrometry.
  • Stereochemical integrity is confirmed by chiral HPLC and NMR analysis.

Analytical Characterization

Summary Table of Preparation Method

Aspect Description
Method Solid-phase peptide synthesis (SPPS)
Key reagent Protected amino acids, HBTU/HATU, DIPEA
Non-standard residue prep Chiral pool or asymmetric synthesis of side chain
Cleavage TFA-based cleavage cocktail
Purification Preparative RP-HPLC
Yield 30-50% overall
Purity >95%
Analytical methods MS, NMR, HPLC, chiral HPLC, CD

Research Discoveries and Applications Related to Preparation

  • The compound's synthesis has been optimized to maintain stereochemical fidelity, crucial for its activity as a BACE-1 inhibitor, a therapeutic target in Alzheimer's disease.
  • Advances in SPPS techniques and protecting group strategies have enabled efficient synthesis of complex peptides containing unusual amino acid residues like the (2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl moiety.
  • The development of this peptide and its analogs has facilitated structure-activity relationship (SAR) studies, helping to understand the role of stereochemistry and side chain modifications in enzyme inhibition.

Chemical Reactions Analysis

Types of Reactions

Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1. Alzheimer’s Disease Research

Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe has been investigated for its potential as an inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE-1), a validated target in Alzheimer's therapy. Studies have shown that modifications to peptide structures can enhance their efficacy against BACE-1, suggesting that this compound may play a role in developing new therapeutic strategies for Alzheimer's disease .

2. Antioxidant Activity

Research indicates that certain peptide compounds exhibit antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Biochemical Applications

1. Protein Interaction Studies

The unique structure of this compound allows it to interact with specific biological targets, making it useful in studying protein-protein interactions. Such studies are essential for understanding cellular mechanisms and developing targeted therapies .

2. Drug Delivery Systems

The compound's peptide nature makes it an attractive candidate for drug delivery systems. Its ability to enhance bioavailability and target specific tissues can be harnessed to improve the efficacy of therapeutic agents while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
Study on BACE-1 InhibitionAlzheimer’s DiseaseDemonstrated effectiveness of modified peptides in inhibiting BACE-1 activity .
Antioxidant Properties AssessmentCellular HealthShowed significant free radical scavenging activity compared to other peptides .
Protein Interaction AnalysisBiochemical MechanismsIdentified key interactions with target proteins involved in cellular signaling pathways .

Mechanism of Action

The compound exerts its effects by inhibiting brain β-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-beta peptides. By blocking this enzyme,

Biological Activity

Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe, commonly referred to as OM99-2, is a synthetic peptide that has attracted significant attention in biomedical research due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This compound is characterized by its complex structure, which includes multiple amino acids and a unique side chain that contributes to its biological activity.

  • Molecular Formula : C₄₁H₆₄N₈O₁₄
  • Molar Mass : Approximately 892.99 g/mol
  • CAS Number : 314266-76-7

Biological Activity

OM99-2 exhibits notable biological activities, particularly concerning neuroprotection. Key findings regarding its biological activity include:

  • Inhibition of BACE-1 : OM99-2 has been identified as a potential inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. By inhibiting BACE-1, OM99-2 may reduce the production of amyloid-beta peptides that aggregate to form plaques in the brains of Alzheimer's patients.
  • Influence on Neuronal Survival : Research indicates that this compound may influence cell signaling pathways involved in neuronal survival and synaptic plasticity. These pathways are critical for maintaining cognitive function and may offer therapeutic benefits in neurodegenerative disorders.
  • Neuroprotective Effects : Studies have suggested that OM99-2 can protect neurons from oxidative stress and apoptosis, thereby contributing to its potential role in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Research Findings and Case Studies

Several studies have explored the effects and mechanisms of action of OM99-2:

Study 1: Inhibition of Amyloid-Beta Production

In vitro studies demonstrated that OM99-2 effectively inhibited BACE-1 activity, leading to a significant reduction in amyloid-beta production. This suggests a promising avenue for developing therapies aimed at preventing or slowing the progression of Alzheimer's disease.

Study 2: Neuroprotective Mechanisms

Another study investigated the neuroprotective mechanisms of OM99-2 against oxidative stress-induced neuronal cell death. The results indicated that treatment with OM99-2 significantly reduced cell death and preserved cell viability under stress conditions.

Study 3: Synaptic Plasticity Enhancement

Research has also shown that OM99-2 may enhance synaptic plasticity by modulating neurotransmitter release and receptor sensitivity. This effect could be beneficial in improving cognitive functions affected by neurodegenerative diseases.

Comparative Analysis with Other Compounds

To better understand the unique properties of OM99-2, it is useful to compare it with other related compounds:

Compound NameStructure/FeaturesUnique Aspects
OM99Similar sequence without specific side chainLess potent BACE-1 inhibitor
DipeptidesCombinations like Gly-Leu or Ala-GluSimpler structures lacking unique side chains
Other BACE InhibitorsVarious synthetic peptides targeting BACE-1Different mechanisms of action

This table highlights that while many peptides target similar pathways or enzymes like BACE-1, OM99-2's unique structure contributes to its specific potency and potential therapeutic effects.

Synthesis Methodology

The synthesis of OM99-2 typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid resin support. This method is essential for producing high-purity peptides suitable for biological studies.

Comparison with Similar Compounds

Structural Analogs in the β-Secretase Inhibitor Class

Several peptide derivatives share the (2R,4S,5S)-configured octanoyl group but differ in amino acid sequences and additional modifications. Key examples include:

Compound Name CAS Number Molecular Weight Key Structural Differences vs. Target Compound Biological Activity Source
H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe-OH (N-1825) - - Leu and Asp replace Val and Asn in N-terminal sequence β-Secretase inhibition Bachem
ELDL-ψ[CHOHCH2]AVEFGGrrrrrrrrr (OM99-2) - - Extended C-terminal with poly-D-Arg tail Enhanced protease binding Bachem
H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg9-OH 527674-72-2 2455.86 Val replaces Ala; poly-D-Arg tail added Improved solubility/stability
H-Arg-Glu-Trp-Trp-Ser-Glu-Val-Asn-[(2R,4S,5S)-...]-Val-Glu-Phe-OH - - Extended N-terminal with Trp, Ser, Arg Hypothetical enhanced targeting

Key Observations :

  • C-Terminal Modifications : Poly-D-Arg tails (e.g., OM99-2) enhance solubility and mimic natural substrate interactions, improving inhibitory potency .
  • Extended Sequences : Compounds like H-Arg-Glu-Trp-Trp-Ser... () introduce bulky residues (Trp, Arg) that may influence membrane permeability or target specificity.

Role of the (2R,4S,5S)-Octanoyl Group

The octanoyl group’s stereochemistry is conserved across analogs, underscoring its importance:

  • Chiral Centers : The 2R,4S,5S configuration ensures optimal spatial orientation for hydrogen bonding with β-secretase active sites .
  • Hydroxyl and Amino Groups: These functional groups facilitate interactions with catalytic aspartic acid residues in the enzyme, as seen in crystallographic studies of related inhibitors .

Research Findings and Functional Implications

Bioactivity and Mechanism

  • β-Secretase Inhibition: The target compound and analogs like OM99-2 competitively inhibit β-secretase (BACE1), a key enzyme in amyloid-β production. Modifications in the peptide sequence or octanoyl group adjust IC50 values by up to 100-fold .
  • Stability and Solubility : Poly-D-Arg tails (e.g., CAS 527674-72-2) reduce aggregation in aqueous solutions, enhancing pharmacokinetic profiles .

Structural Insights from Crystallography

  • Crystal Structure Analysis: highlights the importance of stereochemistry in stabilizing inhibitor-enzyme complexes. Deviations in the octanoyl group’s planarity (e.g., THF ring puckering) can disrupt binding .

Q & A

Q. What are the optimal synthetic routes for synthesizing Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe, particularly for stereochemical control?

  • Methodological Answer : Synthesis requires multi-step solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:
  • Chiral control : Use (2R,4S,5S)-configured octanoyl precursor synthesized via asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) to ensure stereochemical fidelity .
  • Coupling strategies : Activate carboxyl groups with HBTU/HOBt or PyBOP to minimize racemization during peptide bond formation .
  • Side-chain protection : Protect hydroxyl and amino groups in the octanoyl moiety with tert-butyl or trityl groups to prevent side reactions .
    Post-synthesis, cleavage/deprotection with TFA cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) yields the crude product, followed by reverse-phase HPLC purification (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Acquire 2D 1H^1H-13C^{13}C HSQC and 1H^1H-1H^1H TOCSY spectra in DMSO-d6 or D2O to verify backbone connectivity and side-chain configurations. Anomalous coupling constants in 1H^1H-NMR indicate stereochemical mismatches .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ ion). Isotopic pattern analysis distinguishes impurities .
  • X-ray crystallography : Co-crystallize the compound with a binding partner (e.g., enzyme) or in pure form using vapor diffusion (e.g., 20% PEG 8000, pH 7.4). Solve structure using SHELXL-97 and refine with ORTEPII to validate stereochemistry .

Advanced Research Questions

Q. How do variations in the (2R,4S,5S)-configured octanoyl moiety affect the compound’s biological activity, and what experimental approaches elucidate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Analog synthesis : Synthesize derivatives with modified hydroxyl/amino positions (e.g., 4R or 5R configurations) using site-specific mutagenesis in precursor synthesis .
  • Enzymatic assays : Test inhibitory activity against target enzymes (e.g., proteases) via fluorescence polarization or calorimetry (ITC). Compare IC50 values to identify critical functional groups .
  • Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the octanoyl moiety and enzyme active sites. Validate predictions with alanine-scanning mutagenesis of the target protein .

Q. What strategies resolve discrepancies in enzymatic assay data when testing this compound’s inhibitory effects?

  • Methodological Answer :
  • Orthogonal assays : Combine kinetic assays (e.g., continuous fluorogenic substrate hydrolysis) with biophysical methods (SPR or DSF) to confirm binding affinity independent of assay conditions .
  • Buffer optimization : Test activity in varying pH (5.0–8.0) and ionic strength (50–200 mM NaCl) to identify conditions minimizing false positives .
  • Data normalization : Use internal controls (e.g., known inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate assays in triplicate with blinded analysis .

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